molecular formula C13H14N2O2 B2619490 (4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one CAS No. 154821-60-0

(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one

Cat. No. B2619490
M. Wt: 230.267
InChI Key: CFEDQSBXLMNVQP-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one, or (4E)-4-(DAMMO) for short, is an organic compound that is part of the oxazole family. It has been studied for its potential applications in the fields of organic chemistry and medicinal chemistry due to its unique properties. This compound has a wide range of uses, from being used as a reagent in organic synthesis to being studied for its potential in drug development. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one involves the condensation of 4-methylbenzoyl chloride with dimethylformamide dimethyl acetal followed by cyclization with hydroxylamine hydrochloride to form 4-methyl-2-(dimethylamino)-5-formylbenzoic acid. This intermediate is then reacted with ethyl chloroformate and triethylamine to form the corresponding ethyl ester, which is then cyclized with hydroxylamine hydrochloride to form the desired oxazole product.

Starting Materials
4-methylbenzoyl chloride, dimethylformamide dimethyl acetal, hydroxylamine hydrochloride, ethyl chloroformate, triethylamine

Reaction
Step 1: Condensation of 4-methylbenzoyl chloride with dimethylformamide dimethyl acetal in the presence of a base such as triethylamine to form 4-methyl-2-(dimethylamino)-5-formylbenzoic acid., Step 2: Cyclization of the intermediate from step 1 with hydroxylamine hydrochloride in the presence of a base such as triethylamine to form the corresponding oxime., Step 3: Reaction of the oxime intermediate from step 2 with ethyl chloroformate and triethylamine to form the corresponding ethyl ester., Step 4: Cyclization of the ethyl ester intermediate from step 3 with hydroxylamine hydrochloride in the presence of a base such as triethylamine to form the desired (4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one.

Scientific Research Applications

((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) has been studied for its potential applications in organic synthesis and medicinal chemistry. In organic synthesis, ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) has been used as a reagent in the synthesis of a variety of compounds, such as pyridine derivatives and heterocyclic compounds. In medicinal chemistry, ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) has been studied for its potential to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been studied for its potential to act as a ligand for metal ions, such as iron.

Mechanism Of Action

The mechanism of action of ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) is not fully understood. However, it is believed that the compound has an affinity for metal ions, such as iron, and can act as a ligand to bind these metal ions. This binding can affect the activity of enzymes involved in drug metabolism, such as cytochrome P450, and can also affect the activity of other proteins.

Biochemical And Physiological Effects

The biochemical and physiological effects of ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) are not fully understood. However, it has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to have an inhibitory effect on other enzymes, such as acetylcholinesterase. In addition, ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) has been shown to bind to metal ions, such as iron, and can affect the activity of proteins.

Advantages And Limitations For Lab Experiments

The advantages of using ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) in lab experiments include its low cost, ease of synthesis, and its ability to bind to metal ions. However, its use in lab experiments is limited by its potential to inhibit enzymes involved in drug metabolism, as well as its potential to affect the activity of other proteins.

Future Directions

There are a number of potential future directions for the study of ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO). These include further investigation into its mechanism of action, its potential applications in drug development, and its potential to act as a ligand for metal ions. In addition, further research into its biochemical and physiological effects could reveal new and exciting applications for ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO). Finally, further research into the synthesis methods for ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) could lead to the development of more efficient and cost-effective synthesis methods.

properties

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-4-6-10(7-5-9)12-14-11(8-15(2)3)13(16)17-12/h4-8H,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEDQSBXLMNVQP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CN(C)C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/N(C)C)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one

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